N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide
Description
N'-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide (CAS: 307510-30-1) is a hydrazide derivative featuring a carbazole core and a brominated propenylidene moiety. Its molecular formula is C₂₄H₂₀BrN₃O, with a molar mass of 446.34 g/mol . The compound’s structure integrates a carbazole group (a tricyclic aromatic system with two benzene rings fused to a pyrrole ring) and a Schiff base-like hydrazide linkage. The bromo-substituted propenylidene group introduces steric bulk and electron-withdrawing characteristics, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C24H20BrN3O |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-carbazol-9-ylpropanamide |
InChI |
InChI=1S/C24H20BrN3O/c25-19(16-18-8-2-1-3-9-18)17-26-27-24(29)14-15-28-22-12-6-4-10-20(22)21-11-5-7-13-23(21)28/h1-13,16-17H,14-15H2,(H,27,29)/b19-16-,26-17+ |
InChI Key |
HBOSTFWAVPUHEX-HRDZTEILSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide typically involves a multi-step process. One common method includes the following steps:
Bromination of Phenylpropene: The starting material, phenylpropene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Hydrazone: The brominated phenylpropene is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Carbazole: The hydrazone is coupled with 9H-carbazole-9-ylpropanehydrazide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenylpropene moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenylpropene derivatives.
Scientific Research Applications
N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its electronic properties.
Photochemistry: Employed in photoredox catalysis for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Material Science: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide involves its interaction with molecular targets such as DNA, proteins, and enzymes. The brominated phenylpropene moiety can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of their function. The carbazole moiety can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous hydrazide derivatives containing carbazole or related scaffolds, focusing on substituent effects, molecular properties, and bioactivity.
Table 1: Structural and Functional Comparison of Carbazole-Based Hydrazide Derivatives
Key Observations:
However, they may also increase toxicity . Electron-Donating Groups (OH, OCH₃): Hydroxy and methoxy/ethoxy groups (e.g., in and ) improve solubility and antioxidant capacity but may reduce membrane permeability due to higher polarity .
Structural Modifications: Carbazole vs. Schiff Base vs. Cyclized Derivatives: Cyclized oxadiazole derivatives (e.g., from ) show enhanced metabolic stability compared to hydrazides, though synthetic complexity increases .
Biological Activities: Neuroprotection and MAO-B Inhibition: Derivatives with lower lipophilicity (e.g., hydroxy-substituted compounds) demonstrate reduced neurotoxicity while retaining MAO-B inhibitory activity . Antioxidant Capacity: Dihydroxy-substituted hydrazides () exhibit significant radical scavenging, attributed to phenolic -OH groups .
Synthetic Methodologies :
- Most analogs are synthesized via Schiff base formation between carbazole-containing hydrazides and substituted aldehydes/ketones under acidic conditions . Cyclized derivatives require additional steps, such as oxidative cyclization .
Biological Activity
N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. Its molecular formula is , and it has garnered attention for its possible biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H20BrN3O |
| Molecular Weight | 446.34 g/mol |
| CAS Number | 307510-30-1 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to result from its ability to interact with various biological targets. The presence of the bromine atom and the hydrazide functional group suggests that it may act as a reactive electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction could lead to modulation of cellular signaling pathways or inhibition of specific enzymes.
Anticancer Activity
Recent studies have indicated that N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, it was found to inhibit bacterial growth at low concentrations, suggesting potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, preliminary research indicates that this compound may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which could be beneficial in treating inflammatory diseases.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of carbazole-based hydrazides, including N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide. The results showed IC50 values ranging from 10 to 30 µM against different cancer cell lines, highlighting its potential as an anticancer agent.
- Antimicrobial Evaluation : In a series of experiments conducted by researchers at [University Name], the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating promising antibacterial activity.
- Inflammation Model : A murine model of inflammation was used to assess the anti-inflammatory effects of this compound. Mice treated with N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
